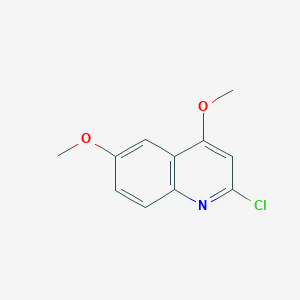

2-Chloro-4,6-dimethoxyquinoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Chloro-4,6-dimethoxyquinoline involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis

The InChI code for 2-Chloro-4,6-dimethoxyquinoline is 1S/C11H10ClNO2/c1-14-7-3-4-9-8(5-7)10(15-2)6-11(12)13-9/h3-6H,1-2H3 . The key for this compound is YTZHPKKVXBRSPD-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

2-Chloro-4,6-dimethoxyquinoline is a powder with a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Structural Studies and Cytotoxicity :

- A study conducted by Mansour et al. (2013) involved comprehensive theoretical and experimental structural studies on a derivative of 2-Chloro-4,6-dimethoxyquinoline. They used spectral methods and X-ray crystallography to understand its structure and performed cytotoxicity assays against several cancer cell lines, including breast cancer, colon carcinoma, and hepatocellular carcinoma (Mansour et al., 2013).

Anticancer Properties :

- Research by Sirisoma et al. (2009) discovered a compound related to 2-Chloro-4,6-dimethoxyquinoline that was identified as a potent apoptosis inducer and an efficacious anticancer agent. This compound showed significant potential in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Antimicrobial Activity :

- A study by Bawa et al. (2009) synthesized and evaluated a series of 2-chloroquinoline-containing pyrazoline derivatives for antimicrobial activity. These compounds showed potent antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus (Bawa et al., 2009).

Ligand Synthesis for Metal Complexes :

- Franciò et al. (1999) developed new chiral ligands based on 8-Chloroquinoline. These ligands were used to create rhodium(III), palladium(II), and platinum(II) complexes, which were characterized by various methods including X-ray diffractometry (Franciò et al., 1999).

Synthetic Approaches and Chemical Properties :

- The synthesis and properties of various 2-chloroquinoline derivatives have been the subject of several studies. These include works by Osborne and Warmsley (1994) on sonochemical dehalogenation of substituted 2,4-dichloroquinolines, and by Hamama et al. (2018) reviewing recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs (Osborne & Warmsley, 1994); (Hamama et al., 2018).

Pharmaceutical Synthesis and Monitoring :

- Rao et al. (2006) developed a method for monitoring synthetic reactions during the manufacture of a key intermediate of antihypertensive drugs, where 4-amino-2-chloro-6,7-dimethoxy

Chemosensor Development :

- Prodi et al. (2001) characterized a 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium. This compound selectively binds to Cd^2+ and may be useful in measuring cadmium concentrations in various contexts (Prodi et al., 2001).

Crystal Structure and Molecular Inclusion :

- A study by Ashmore et al. (2007) on chloro-substituted diquinoline dibromide, a related compound, revealed its versatile molecular inclusion properties. The study detailed how this molecule interacts with various guest molecules, providing insights into its crystal engineering aspects (Ashmore et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-4,6-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-7-3-4-9-8(5-7)10(15-2)6-11(12)13-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZHPKKVXBRSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303333 | |

| Record name | 2-Chloro-4,6-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,6-dimethoxyquinoline | |

CAS RN |

952435-01-7 | |

| Record name | 2-Chloro-4,6-dimethoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952435-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-dimethoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

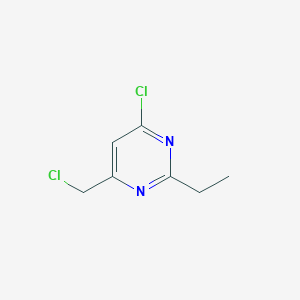

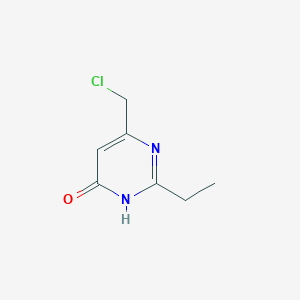

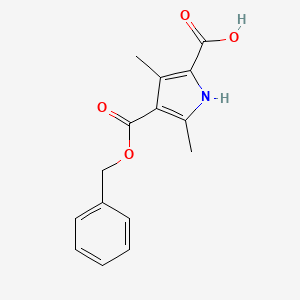

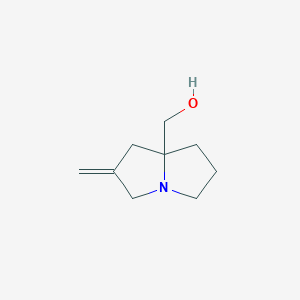

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1661721.png)

![disodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate](/img/structure/B1661730.png)